Potency Benchmarking: Icmt-IN-46 vs. Cysmethynil (Indole-based Inhibitor)
Icmt-IN-46 demonstrates a >4-fold improvement in biochemical potency against ICMT compared to the widely used reference compound cysmethynil. Icmt-IN-46 inhibits ICMT with an IC50 of 0.556 μM [1], whereas cysmethynil has a reported IC50 of 2.4 μM . This potency advantage is attributed to the distinct tetrahydropyranyl (THP) scaffold of Icmt-IN-46, which differs fundamentally from the indole-based structure of cysmethynil.
| Evidence Dimension | Inhibitory Potency (IC50) against Recombinant ICMT |
|---|---|
| Target Compound Data | 0.556 μM |
| Comparator Or Baseline | Cysmethynil: 2.4 μM |
| Quantified Difference | ~4.3-fold more potent |
| Conditions | In vitro biochemical assay using recombinant ICMT |
Why This Matters
Researchers using cysmethynil as a tool compound can achieve significantly stronger ICMT inhibition at lower concentrations with Icmt-IN-46, reducing the risk of off-target effects associated with high micromolar dosing.
- [1] Judd, W. R.; Slattum, P. M.; Hoang, K. C.; Bhoite, L.; Valppu, L.; Alberts, G.; Brown, B.; Roth, B.; Ostanin, K.; Huang, L.; Wettstein, D.; Richards, B.; Willardsen, J. A. Discovery and SAR of Methylated Tetrahydropyranyl Derivatives as Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). J. Med. Chem. 2011, 54 (14), 5031–5047. View Source
